
1-(4-chlorophenyl)-N-(1-(4-fluorophenyl)ethyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(4-chlorophenyl)-N-(1-(4-fluorophenyl)ethyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule that contains several functional groups and structural features. It includes a 1,2,3-triazole ring, which is a five-membered ring containing two nitrogen atoms, and two phenyl rings, one of which is substituted with a chlorine atom and the other with a fluorine atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring and the two phenyl rings. The chlorine and fluorine atoms on the phenyl rings would be expected to have a significant impact on the compound’s chemical properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the 1,2,3-triazole ring and the halogen-substituted phenyl rings. The nitrogen atoms in the triazole ring and the halogen atoms on the phenyl rings could potentially act as sites for nucleophilic attack .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the 1,2,3-triazole ring and the halogen-substituted phenyl rings could affect properties like solubility, melting point, and stability .Wissenschaftliche Forschungsanwendungen
Pharmacological Profile and Therapeutic Potential
- The compound has been identified as a potent serotonin-3 (5-HT3) receptor antagonist, indicating its potential for therapeutic applications in conditions mediated by 5-HT3 receptors, such as certain gastrointestinal disorders and perhaps in chemotherapy-induced nausea and vomiting (Harada et al., 1995).
Anti-inflammatory Properties
- Derivatives of N-(4,6-pyridin-2-yl)arylcarboxamides, structurally related to the compound , have shown potential anti-inflammatory effects. This highlights the possibility of the compound's derivatives being utilized in the development of new anti-inflammatory drugs (Robert et al., 1997).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-N-[1-(4-fluorophenyl)ethyl]-5-pyridin-3-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClFN5O/c1-14(15-4-8-18(24)9-5-15)26-22(30)20-21(16-3-2-12-25-13-16)29(28-27-20)19-10-6-17(23)7-11-19/h2-14H,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXOWBAVKKXFOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
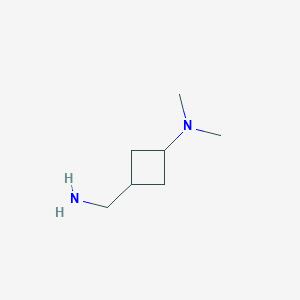
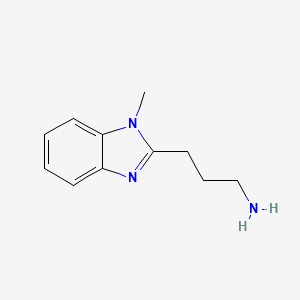

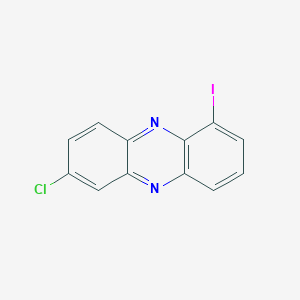
![3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B2810121.png)
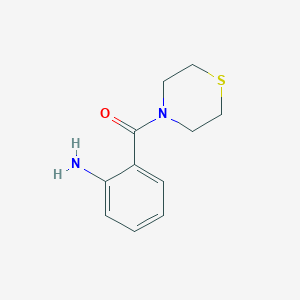
![7-[(4-Chlorophenyl)methyl]-8-(3-hydroxypropylamino)-3-methylpurine-2,6-dione](/img/structure/B2810125.png)
![N-(2-chlorobenzyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2810127.png)

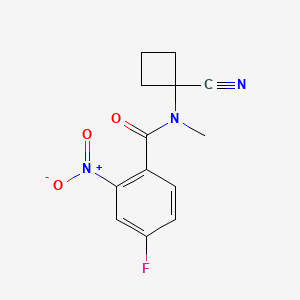
![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)cyclopentanecarboxamide](/img/structure/B2810130.png)
![N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2810131.png)
![2-(Pyridin-2-yl)-3-[6-(pyridin-2-yl)pyridin-2-yl]pyridine](/img/structure/B2810135.png)

